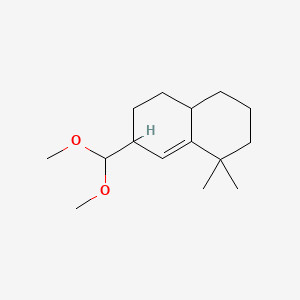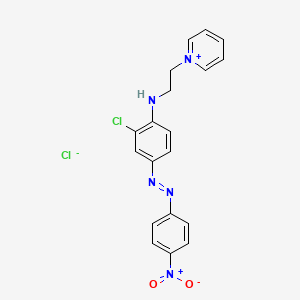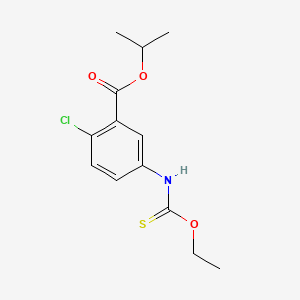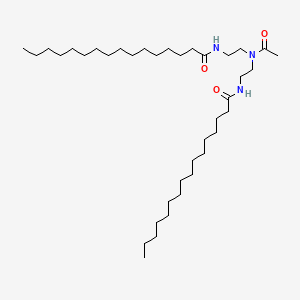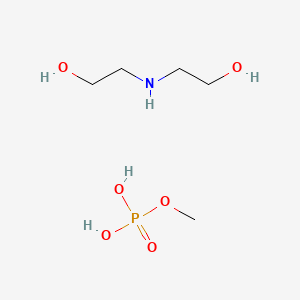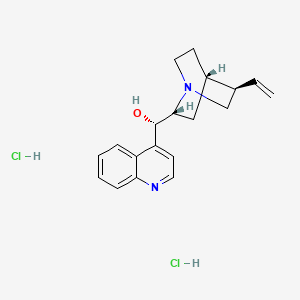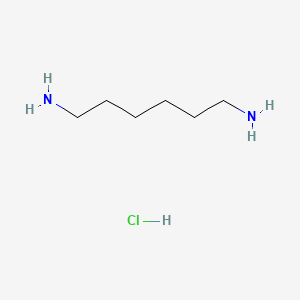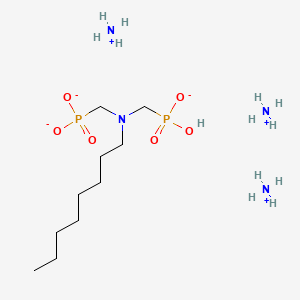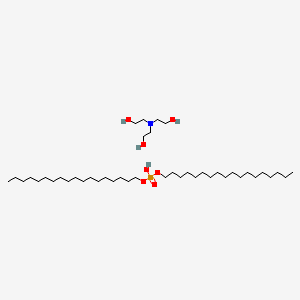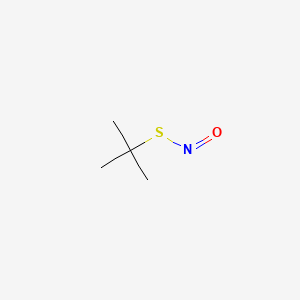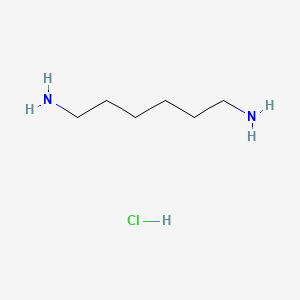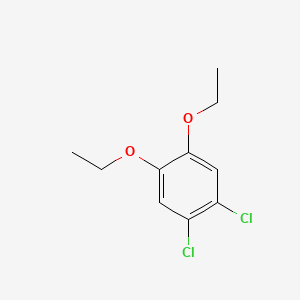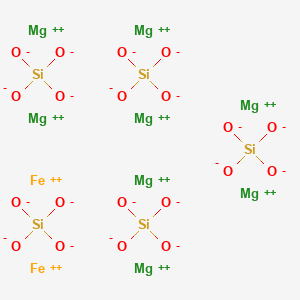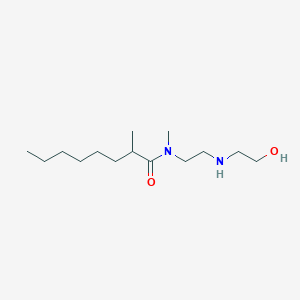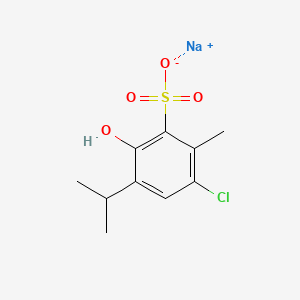
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves several steps. The starting material is typically a chlorinated toluene derivative, which undergoes sulfonation and subsequent neutralization with sodium hydroxide to form the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency .
化学反応の分析
Types of Reactions
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
類似化合物との比較
Similar Compounds
- Sodium 6-chloro-3-hydroxy-4-methylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-ethylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-propylbenzenesulfonate
Uniqueness
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate is unique due to its specific structural features, such as the isopropyl group, which imparts distinct chemical and physical properties . These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
83732-70-1 |
|---|---|
分子式 |
C10H12ClNaO4S |
分子量 |
286.71 g/mol |
IUPAC名 |
sodium;5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H13ClO4S.Na/c1-5(2)7-4-8(11)6(3)10(9(7)12)16(13,14)15;/h4-5,12H,1-3H3,(H,13,14,15);/q;+1/p-1 |
InChIキー |
UKVDTSLNNAXSMV-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)[O-])O)C(C)C)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


